N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[b]thiophen-5-yl)-3-methoxy-2-naphthamide, primarily targets the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .
Mode of Action
The compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can modulate the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .
Biochemical Pathways
The compound’s action primarily affects the nociceptive signaling pathway . By interacting with CRMP2, it can influence the function of voltage-gated calcium and sodium channels, which play a key role in this pathway .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
It is crucial to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Introduction of Naphthalene Moiety: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Formation of Carboxamide Group: The final step involves the conversion of the acylated product to the carboxamide using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted benzothiophenes/naphthalenes.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents due to its ability to interact with various biological targets.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-2-chlorobenzamide
- N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide
- N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of the benzothiophene and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other benzothiophene derivatives, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-23-18-12-14-5-3-2-4-13(14)11-17(18)20(22)21-16-6-7-19-15(10-16)8-9-24-19/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWOXDPUSNLZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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